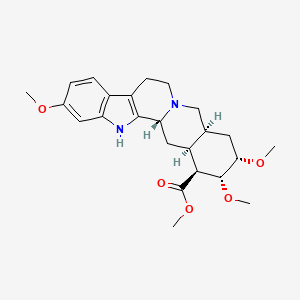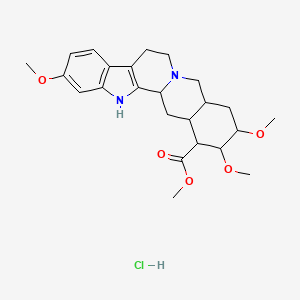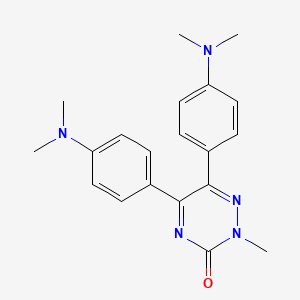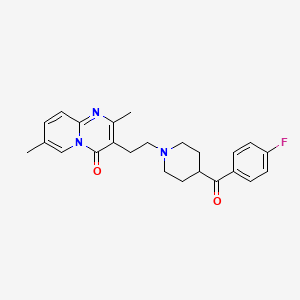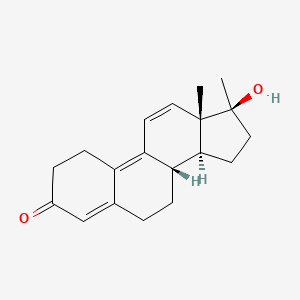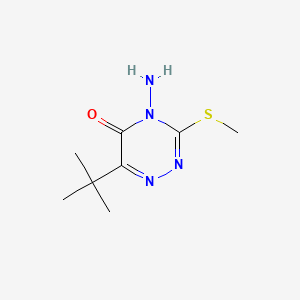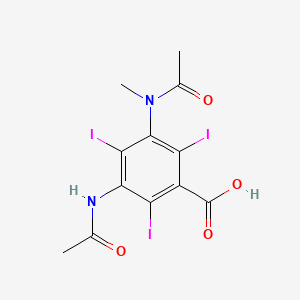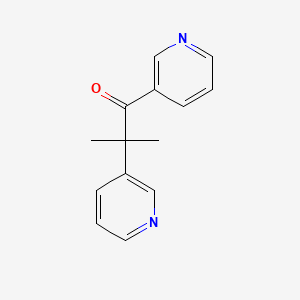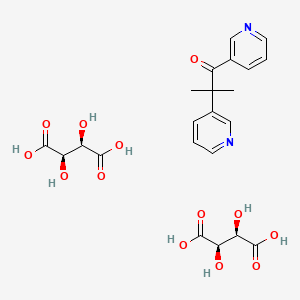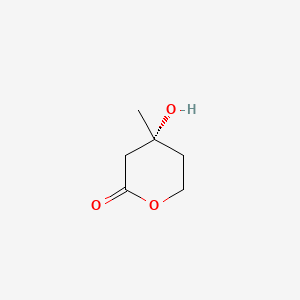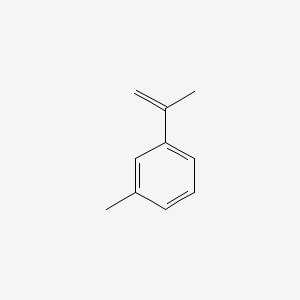
α,3-二甲基苯乙烯
描述
Alpha,3-Dimethylstyrene, also known as 1-methyl-3-(1-methylethenyl)benzene, is an organic compound with the molecular formula C10H12. It is a colorless liquid with a distinct aromatic odor. This compound is a derivative of styrene, where the alpha position and the third carbon of the benzene ring are substituted with methyl groups. It is used in various chemical synthesis processes and has applications in polymer production and other industrial processes .
科学研究应用
Alpha,3-Dimethylstyrene has several applications in scientific research:
Chemistry: It is used as a monomer in the production of polymers and copolymers. Its unique structure allows for the synthesis of specialty polymers with specific properties.
Biology: Research studies utilize this compound to investigate its effects on biological systems, particularly in understanding its metabolic pathways and potential toxicity.
Medicine: While not widely used in medicine, derivatives of alpha,3-Dimethylstyrene are explored for their potential pharmacological activities.
Industry: It is used in the production of resins, adhesives, and coatings.
作用机制
Target of Action
Alpha,3-Dimethylstyrene, also known as m-Isopropenyltoluene, is a chemical compound with the molecular formula C10H12
Mode of Action
It is known that styrene, a related compound, readily polymerizes by a relatively conventional free radical chain mechanism . This process is initiated by either heat or initiators that thermally decompose, forming active free radicals effective in starting the polymerization process .
Biochemical Pathways
Alpha,3-Dimethylstyrene is an intermediate in synthesizing m-Cymene , a miscellaneous reagent used in organic synthesis for oxygenation of alkylbenzenes with methylacridinium ion via photoinduced electron transfer
Pharmacokinetics
It’s known that the compound is a colorless oil and is slightly soluble in chloroform and methanol . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that the compound is used in the synthesis of m-cymene , which suggests it may play a role in the production of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of alpha,3-Dimethylstyrene. For instance, heat can initiate the polymerization process of styrene, a related compound . Therefore, temperature could potentially influence the activity of alpha,3-Dimethylstyrene. Additionally, the compound’s solubility in different solvents may also affect its stability and efficacy in different environments.
生化分析
Biochemical Properties
Alpha,3-Dimethylstyrene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of alpha,3-Dimethylstyrene is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between alpha,3-Dimethylstyrene and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, potentially causing oxidative stress and cellular damage .
Cellular Effects
The effects of alpha,3-Dimethylstyrene on various types of cells and cellular processes are diverse. In certain cell types, alpha,3-Dimethylstyrene has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to alpha,3-Dimethylstyrene can activate the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in gene expression and cellular responses such as proliferation, differentiation, and apoptosis . Additionally, alpha,3-Dimethylstyrene can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of alpha,3-Dimethylstyrene involves several key processes. At the molecular level, alpha,3-Dimethylstyrene can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, alpha,3-Dimethylstyrene has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, alpha,3-Dimethylstyrene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately influencing cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha,3-Dimethylstyrene can change over time due to its stability and degradation properties. Alpha,3-Dimethylstyrene is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidative conditions . Long-term exposure to alpha,3-Dimethylstyrene in in vitro or in vivo studies has shown that it can lead to cumulative cellular damage and alterations in cellular function, highlighting the importance of monitoring its stability and degradation over time .
Dosage Effects in Animal Models
The effects of alpha,3-Dimethylstyrene vary with different dosages in animal models. At low doses, alpha,3-Dimethylstyrene may have minimal or no observable effects on the animals. At higher doses, it can cause toxic or adverse effects, including liver and kidney damage, oxidative stress, and alterations in metabolic processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
Alpha,3-Dimethylstyrene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of alpha,3-Dimethylstyrene, leading to the formation of various metabolites . The metabolic pathways of alpha,3-Dimethylstyrene can influence the levels of metabolites within the cell, thereby affecting overall metabolic flux and cellular function .
Transport and Distribution
The transport and distribution of alpha,3-Dimethylstyrene within cells and tissues are facilitated by specific transporters and binding proteins. Alpha,3-Dimethylstyrene can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of alpha,3-Dimethylstyrene is influenced by its chemical properties and interactions with cellular components. Alpha,3-Dimethylstyrene can localize to various subcellular compartments, including the endoplasmic reticulum, mitochondria, and cytoplasm . Its activity and function can be affected by its localization, as it may interact with different biomolecules in each compartment, leading to distinct biological effects .
准备方法
Synthetic Routes and Reaction Conditions: Alpha,3-Dimethylstyrene can be synthesized through several methods. One common method involves the alkylation of toluene with propylene in the presence of a catalyst. This reaction typically occurs under high temperature and pressure conditions to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, alpha,3-Dimethylstyrene is often produced as a by-product of the dehydrogenation of cumene. The process involves the catalytic dehydrogenation of cumene to produce alpha-methylstyrene, which can then undergo further reactions to yield alpha,3-Dimethylstyrene .
化学反应分析
Types of Reactions: Alpha,3-Dimethylstyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 3-methylacetophenone.
Reduction: Formation of 3-methylcumene.
Substitution: Formation of halogenated derivatives like 3-chloro-1-methyl-1-phenylethylene.
相似化合物的比较
Alpha-Methylstyrene: Similar in structure but lacks the additional methyl group on the benzene ring.
Beta-Methylstyrene: The methyl group is positioned differently on the benzene ring.
Styrene: The parent compound without any methyl substitutions.
Uniqueness: Alpha,3-Dimethylstyrene is unique due to the presence of two methyl groups at specific positions, which significantly alters its chemical properties and reactivity compared to its analogs. This structural difference makes it valuable in synthesizing polymers with distinct characteristics and in various industrial applications .
属性
IUPAC Name |
1-methyl-3-prop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-8(2)10-6-4-5-9(3)7-10/h4-7H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTQHVKTTBLFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150027 | |
| Record name | m,alpha-Dimethylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-20-5 | |
| Record name | m-Cymenene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Isopropenyltoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m,alpha-Dimethylstyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m,α-dimethylstyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.087 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-M-TOLYLPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EY8GVM0DX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



